molecular formula C13H26O3 B14721611 2-Butoxyethyl heptanoate CAS No. 5454-20-6

2-Butoxyethyl heptanoate

Cat. No.: B14721611
CAS No.: 5454-20-6
M. Wt: 230.34 g/mol
InChI Key: KZVONZSDPNHDRZ-UHFFFAOYSA-N
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Description

2-Butoxyethyl heptanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the reaction of heptanoic acid with 2-butoxyethanol. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butoxyethyl heptanoate is synthesized through an esterification reaction between heptanoic acid and 2-butoxyethanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to speed up the reaction. The general reaction is as follows:

Heptanoic acid+2-Butoxyethanol2-Butoxyethyl heptanoate+Water\text{Heptanoic acid} + \text{2-Butoxyethanol} \rightarrow \text{this compound} + \text{Water} Heptanoic acid+2-Butoxyethanol→2-Butoxyethyl heptanoate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced during the reaction is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl heptanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into heptanoic acid and 2-butoxyethanol.

    Oxidation: It can be oxidized to produce corresponding carboxylic acids and alcohols.

    Reduction: It can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Heptanoic acid and 2-butoxyethanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

2-Butoxyethyl heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-butoxyethyl heptanoate involves its interaction with biological membranes and enzymes. It can act as a solvent, facilitating the transport of other molecules across cell membranes. Additionally, it can be metabolized by enzymes in the liver, leading to the formation of metabolites that may exert biological effects .

Comparison with Similar Compounds

2-Butoxyethyl heptanoate can be compared with other esters such as ethyl heptanoate and butyl acetate. While all these compounds share similar ester functional groups, their unique alkyl chains give them distinct properties and applications. For example:

These comparisons highlight the unique properties of this compound, making it suitable for specific industrial and research applications.

Properties

CAS No.

5454-20-6

Molecular Formula

C13H26O3

Molecular Weight

230.34 g/mol

IUPAC Name

2-butoxyethyl heptanoate

InChI

InChI=1S/C13H26O3/c1-3-5-7-8-9-13(14)16-12-11-15-10-6-4-2/h3-12H2,1-2H3

InChI Key

KZVONZSDPNHDRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCOCCCC

Origin of Product

United States

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